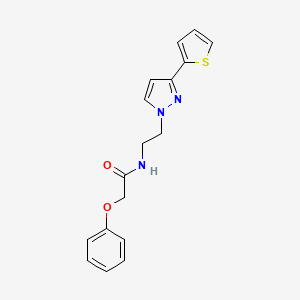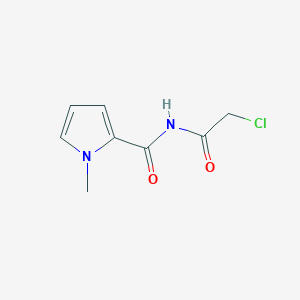
N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide
カタログ番号 B2645722
CAS番号:
730950-20-6
分子量: 200.62
InChIキー: HYLCNIUWZLUPIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for “N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide” are not available, related compounds have been synthesized using various methods. For instance, cyanoacetohydrazides have been used in heterocyclic synthesis via different types of reactions, including cyclocondensation and cyclization . Also, chloroacetyl chloride has been used in the synthesis of lidocaine .科学的研究の応用
Synthesis and Biological Evaluation
- Schiff’s bases and 2-azetidinones derivatives, including pyrrole carboxamides, are synthesized for potential antidepressant and nootropic activities. For example, certain compounds demonstrated significant antidepressant and nootropic effects in mice (Thomas et al., 2016).
DNA Binding and Gene Regulation
- Polyamides containing N-methylpyrrole carboxamide can target specific DNA sequences, potentially controlling gene expression. This capability is investigated for therapeutic uses, including cancer treatment (Chavda et al., 2010).
Novel Synthesis Methods
- A new method for synthesizing N-substituted pyrrole-2-carboxylates, useful in the total synthesis of natural alkaloids and potentially for medicinal applications, has been developed (Cheng et al., 2012).
Antimicrobial Properties
- Some pyrrole-2-carboxamide derivatives have shown potent antibacterial activities against various pathogens, indicating their potential as antimicrobial agents (Takale et al., 2013).
DNA Recognition and Minor Groove Binding
- Pyrrole-imidazole polyamides, including those with pyrrole carboxamide units, have demonstrated strong DNA binding abilities, specifically targeting the minor groove of DNA. This property is significant for developing novel DNA-targeted therapies (Swalley et al., 1996).
特性
IUPAC Name |
N-(2-chloroacetyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11-4-2-3-6(11)8(13)10-7(12)5-9/h2-4H,5H2,1H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLCNIUWZLUPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(4-Ethyl-1,2-oxazol-3-yl)methanamine
1784891-43-5


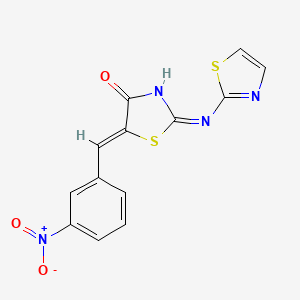
![4-[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2645643.png)
![1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B2645644.png)
![2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645645.png)
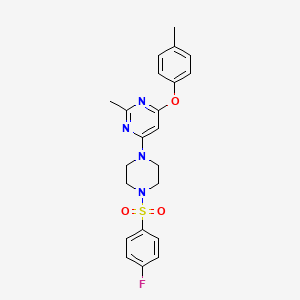

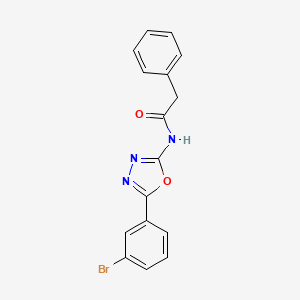
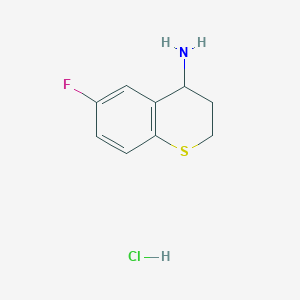

![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2645657.png)
![7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride](/img/structure/B2645658.png)
![1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2645661.png)
